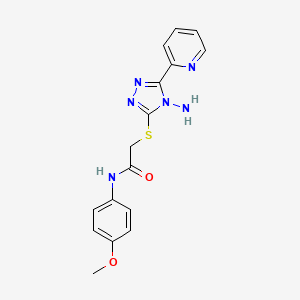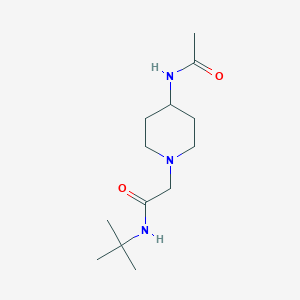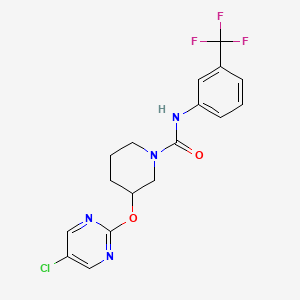
3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide” appears to be a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the attachment of the phenyl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrimidine rings, as well as the phenyl group. The trifluoromethyl group would likely add a degree of electronegativity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the functional groups, as well as the overall structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of the functional groups within the molecule.Scientific Research Applications
Synthesis Applications
Efficient Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds using related structures. For instance, Vijayakumar, Karthikeyan, and Sarveswari (2014) described synthesizing 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and related compounds, demonstrating the versatility of these chemical frameworks in creating new chemical entities (V. Vijayakumar et al., 2014).
Synthesis Under Microwave Irradiation
A study by Abdalha et al. (2011) reported the synthesis of various derivatives under microwave irradiation, highlighting an efficient method for producing carboxamide derivatives and related compounds (A. A. Abdalha et al., 2011).
Antimicrobial Applications
- Antimicrobial Activity of Pyrimidinones and Triazinones: Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial activities of pyrimidinones and triazinones derived from related structures. This indicates potential applications in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).
Anticancer and Anti-Inflammatory Applications
- Novel Derivatives as Anticancer Agents: Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds related to the chemical structure , which were screened for cyclooxygenase inhibition and exhibited analgesic and anti-inflammatory activities, suggesting potential as anticancer agents (A. Abu‐Hashem et al., 2020).
Anti-Angiogenic and DNA Cleavage Studies
- Evaluation of Anti-Angiogenic Activities: Kambappa et al. (2017) synthesized novel carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis, demonstrating the potential for anticancer applications by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Gene Expression Inhibition Studies
- Inhibition of NF-kappaB and AP-1 Gene Expression: Palanki et al. (2000) investigated derivatives of a similar compound structure for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential applications in gene expression modulation (M. Palanki et al., 2000).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, properties, and potential applications of this and similar compounds.
properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-12-8-22-15(23-9-12)27-14-5-2-6-25(10-14)16(26)24-13-4-1-3-11(7-13)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMSUNUDXGHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

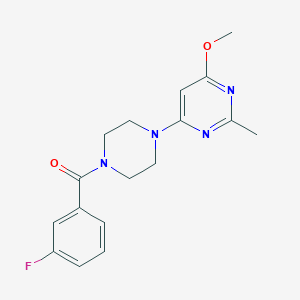
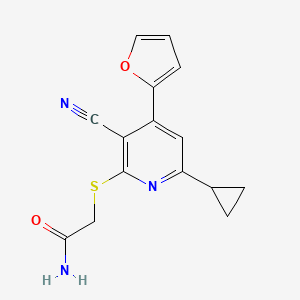
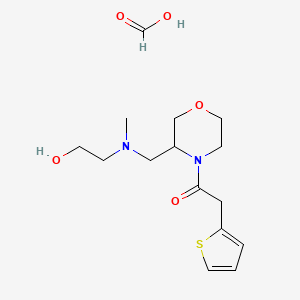
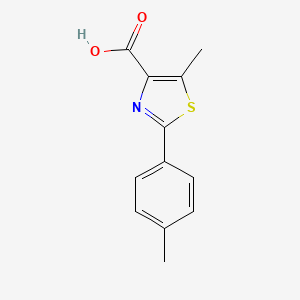
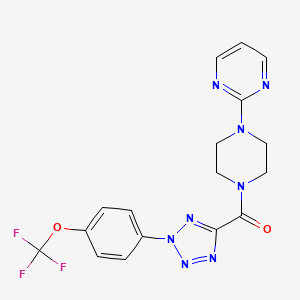
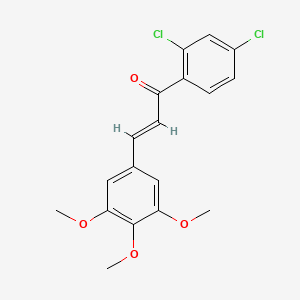
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)
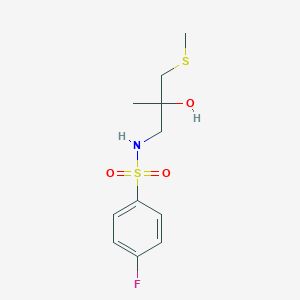
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
![5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015837.png)
![5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3015838.png)
